REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:10]([CH3:17])[CH:9]=2)[CH:5]=[CH:4][N:3]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[Br:30][C:31]1[C:37]([N+:38]([O-:40])=[O:39])=[CH:36][C:34]([NH2:35])=[C:33]([O:41][CH3:42])[CH:32]=1>CC(O)CCC>[Br:30][C:31]1[C:37]([N+:38]([O-:40])=[O:39])=[CH:36][C:34]([NH:35][C:2]2[N:7]=[C:6]([C:8]3[C:16]4[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=4)[N:10]([CH3:17])[CH:9]=3)[CH:5]=[CH:4][N:3]=2)=[C:33]([O:41][CH3:42])[CH:32]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.829 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C
|
Name
|
|
Quantity
|
0.924 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C=C1[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C=C1[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
CC(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was triturated with CH3CN until a yellow precipitate
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
This solid was collected by filtration
|
Type
|
WASH
|
Details
|
was washed with diethyl ether
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaHCO3 (2×)
|
Type
|
CONCENTRATION
|
Details
|
The organic solution was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting residue was triturated in CH3CN/water
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
WASH
|
Details
|
the collected solid was washed with CH3CN
|
Type
|
CUSTOM
|
Details
|
air dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1[N+](=O)[O-])NC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.082 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |